Cas no 1353982-17-8 ((4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester)

(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester 化学的及び物理的性質
名前と識別子
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- (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester
- Benzyl (4-(ethylamino)cyclohexyl)carbamate
- (1R,4R)- (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester
- AM94512
- AM102092
- (4-ethylaminocyclohexyl)carbamic acid benzyl ester
- (1R,4R)-(4-ethylaminocyclohexyl)carbamic acid benzyl ester
- (1R,4R)-(4-ethylamino-cyclohexyl)-carbamic acid benzyl ester
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- インチ: 1S/C16H24N2O2/c1-2-17-14-8-10-15(11-9-14)18-16(19)20-12-13-6-4-3-5-7-13/h3-7,14-15,17H,2,8-12H2,1H3,(H,18,19)
- InChIKey: QQQFIZSDSWBYDH-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(NC1CCC(CC1)NCC)=O
計算された属性
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 20
- 回転可能化学結合数: 6
- 複雑さ: 282
- トポロジー分子極性表面積: 50.4
(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 087686-1g |
4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester |
1353982-17-8 | 1g |
£945.00 | 2022-03-01 |
(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester 関連文献
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P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733
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Yanqing Cong,Xiang Chen,Wanxing Wang,Shi-Wen Lv New J. Chem., 2021,45, 21278-21284
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Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
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4. Back matter
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5. Caper tea
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432
(4-Ethylamino-cyclohexyl)-carbamic acid benzyl esterに関する追加情報
Introduction to (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester (CAS No. 1353982-17-8)
(4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester, with the CAS number 1353982-17-8, is a significant compound in the field of pharmaceutical chemistry. This compound has garnered attention due to its unique structural properties and potential applications in drug development. The presence of both an ethylamino group and a cyclohexyl moiety makes it a versatile intermediate for synthesizing more complex molecules, particularly in the realm of bioactive agents.
The benzyl ester functionality in the molecule not only contributes to its stability but also serves as a handle for further chemical modifications. This characteristic is particularly valuable in medicinal chemistry, where such esters are often used as protecting groups or as precursors for more elaborate structures. The compound's ability to undergo various transformations under controlled conditions makes it a valuable asset in synthetic chemistry.
In recent years, there has been a growing interest in the development of novel pharmacophores that can interact with biological targets in unique ways. The 4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester structure presents an interesting scaffold for such investigations. Its cyclohexyl ring can provide steric hindrance, influencing binding interactions, while the ethylamino group can serve as a hydrogen bond acceptor or participate in other forms of non-covalent interactions with biological targets.
One of the most compelling aspects of this compound is its potential application in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in many cellular processes, and their dysregulation is often associated with various diseases, including cancer. The ability to design molecules that selectively inhibit specific kinases has been a major focus of drug discovery efforts. The structural features of (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester make it a promising candidate for developing such inhibitors.
Recent studies have highlighted the importance of molecular diversity in drug discovery libraries. Compounds like (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester contribute to this diversity by providing unique structural motifs that can be explored further. High-throughput screening (HTS) and virtual screening techniques have been employed to identify potential hits from such libraries. The benzyl ester group allows for easy derivatization, enabling researchers to fine-tune the properties of the lead compounds identified during these screens.
The synthesis of (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester involves multi-step organic reactions, typically starting from commercially available precursors. The process often requires careful optimization to ensure high yields and purity. Protecting group strategies are commonly employed to prevent unwanted side reactions, particularly when dealing with functional groups that are sensitive to different reaction conditions.
In addition to its potential as a kinase inhibitor, this compound has shown promise in other therapeutic areas. For instance, it has been investigated as a precursor for compounds that interact with G protein-coupled receptors (GPCRs). GPCRs are membrane receptors involved in a wide range of physiological processes, and targeting them has been successful in treating various diseases. The cyclohexyl and ethylamino groups provide specific interactions that can be tailored to target different GPCR subtypes.
The role of computational chemistry in the design and optimization of such compounds cannot be overstated. Molecular modeling techniques allow researchers to predict how (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester will interact with biological targets at the atomic level. This information is crucial for guiding synthetic efforts and for understanding the mechanism of action of potential drug candidates.
One notable application of computational methods is the identification of optimal conformations for this compound. Different conformations can have varying affinities for biological targets, and computational studies can help predict which conformation is most likely to be biologically active. This approach can significantly reduce the time and resources required for experimental validation.
The benzyl ester group also plays a role in determining the solubility and pharmacokinetic properties of derivatives derived from (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester. Solubility is a critical factor in drug formulation, as it affects how well a drug is absorbed and distributed within the body. By modifying the ester group or introducing other functional groups, researchers can fine-tune these properties to improve drug delivery.
In conclusion, (4-Ethylamino-cyclohexyl)-carbamic acid benzyl ester (CAS No. 1353982-17-8) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing bioactive molecules, particularly kinase inhibitors and GPCR ligands. Advances in synthetic chemistry, computational methods, and high-throughput screening continue to enhance our ability to explore its therapeutic potential effectively.
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